6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one
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Overview
Description
ASN04421891 is a GPR17 receptor modulator. ASN04421891 may be potentially used in the treatment and diagnosis of diseases and disorders involving the activation of said receptor, in particular their use for neuroprotective and/or reparatory purposes in cerebral, cardiac and renal ischaemia, in traumatic brain injury and in demyelinating diseases such as multiple sclerosis, schizophrenia, depression, Alzheimer's disease, Alzheimer-like dementia, Parkinson's disease, Huntington's chorea, amyotrophic lateral sclerosis (ALS) and all other neuroinflammatory disorders.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity
Some derivatives, including 6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one, have been synthesized and tested for their antibacterial and antifungal activities. For example, Rajanarendar et al. (2010) synthesized a series of quinoline derivatives, demonstrating good antibacterial and antifungal activity compared to standard antibiotics (Rajanarendar et al., 2010).
Lakshminine Synthesis and Testing
Castro-Castillo et al. (2010) synthesized lakshminine, which is structurally similar to 6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one. They tested the compound against various human solid tumor cell lines, although only marginal antiproliferative activity was observed (Castro-Castillo et al., 2010).
Synthesis Methodologies
- Biginelli Reaction and Ceric Ammonium Nitrite Catalysis: The synthesis of quinoline derivatives often involves complex reactions such as the Biginelli reaction, as demonstrated by Rajanarendar et al. (2010). This reaction is catalyzed by ceric ammonium nitrite (CAN) and leads to the formation of quinoline-derivatives with potential biological activities (Rajanarendar et al., 2010).
Chemical Properties and Reactions
- Reactions Involving Quinoline Derivatives: Quinoline and its derivatives undergo various chemical reactions, including cyclization, condensation, and substitution, to form complex structures with potential biological activities. The study by Janin et al. (1993) is an example of such complex chemical syntheses involving benzo[h]quinoline derivatives, which are structurally related to 6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one (Janin et al., 1993).
Potential Applications in Radiotracer Development
- Development of Radiotracers: The synthesis of quinolines has implications in the development of radiotracers for medical imaging. Moran et al. (2012) synthesized quinolines as positive allosteric modulators of GABA receptors, which were then radiolabelled for potential use in positron emission tomography (PET) imaging (Moran et al., 2012).
properties
CAS RN |
70365-12-7 |
---|---|
Product Name |
6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one |
Molecular Formula |
C30H32N6O3 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
3-[[benzyl(2-phenylethyl)amino]-[1-(2-methoxyethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C30H32N6O3/c1-38-18-17-36-29(32-33-34-36)28(26-20-24-19-25(39-2)13-14-27(24)31-30(26)37)35(21-23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-14,19-20,28H,15-18,21H2,1-2H3,(H,31,37) |
InChI Key |
JKKKHIBCTKIWFJ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ASN04421891; ASN 04421891; ASN-04421891. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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